
7-Bromo-3-ethyl-2-hydrazinoquinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-3-ethyl-2-hydrazinoquinoline hydrochloride is a chemical compound with the molecular formula C11H13BrClN3. It is primarily used in proteomics research and has a molecular weight of 302.6 g/mol . This compound is known for its unique structure, which includes a bromine atom, an ethyl group, and a hydrazino group attached to a quinoline ring.
準備方法
The synthesis of 7-Bromo-3-ethyl-2-hydrazinoquinoline hydrochloride involves several steps. One common method includes the bromination of 3-ethylquinoline followed by the introduction of a hydrazino group. The reaction conditions typically involve the use of bromine and a suitable solvent, such as acetic acid, under controlled temperature conditions. The final step involves the formation of the hydrochloride salt by reacting the hydrazino compound with hydrochloric acid .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to increase yield and purity.
化学反応の分析
7-Bromo-3-ethyl-2-hydrazinoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include quinoline derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced quinoline derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
科学的研究の応用
7-Bromo-3-ethyl-2-hydrazinoquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in proteomics research to study protein interactions and functions. It can be used as a labeling reagent to tag specific proteins for analysis.
Medicine: Research is ongoing to explore its potential therapeutic applications. It may have potential as an anticancer or antimicrobial agent due to its ability to interact with biological molecules.
Industry: The compound is used in the development of new materials and chemicals.
作用機序
The mechanism of action of 7-Bromo-3-ethyl-2-hydrazinoquinoline hydrochloride involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes, making the compound useful for studying protein function and interactions .
類似化合物との比較
7-Bromo-3-ethyl-2-hydrazinoquinoline hydrochloride can be compared with other similar compounds, such as:
2-Hydrazinoquinoline: This compound lacks the bromine and ethyl groups present in this compound.
3-Ethylquinoline: This compound lacks the hydrazino and bromine groups.
The presence of the bromine and hydrazino groups in this compound gives it unique reactivity and properties, making it distinct from these similar compounds.
特性
分子式 |
C11H13BrClN3 |
|---|---|
分子量 |
302.60 g/mol |
IUPAC名 |
(7-bromo-3-ethylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C11H12BrN3.ClH/c1-2-7-5-8-3-4-9(12)6-10(8)14-11(7)15-13;/h3-6H,2,13H2,1H3,(H,14,15);1H |
InChIキー |
ZKWHKPSJYXOKCR-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(N=C2C=C(C=CC2=C1)Br)NN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(4-Aminophenyl)imidazo[2,1-b][1,3]benzothiazol-7-ol](/img/structure/B13747876.png)
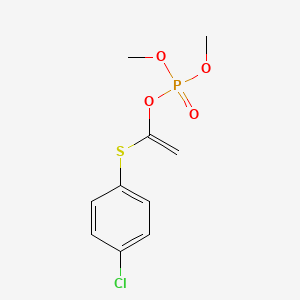
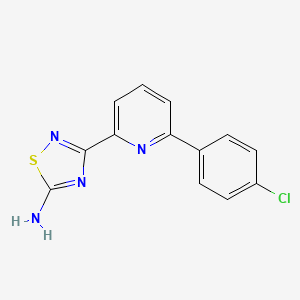

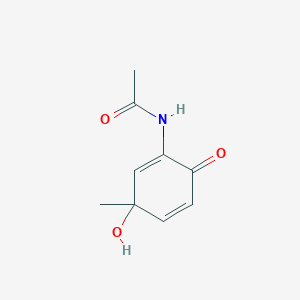
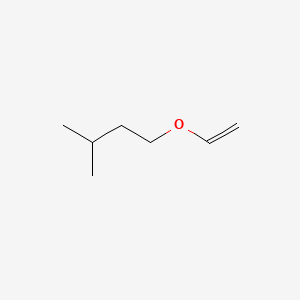

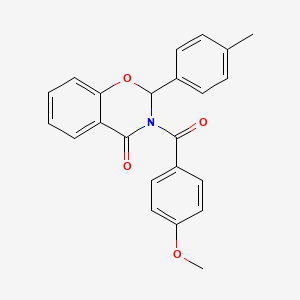
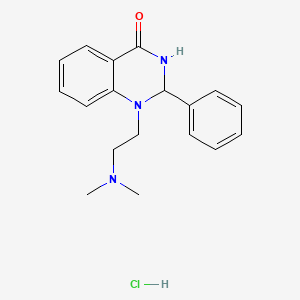
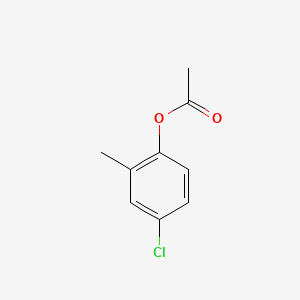
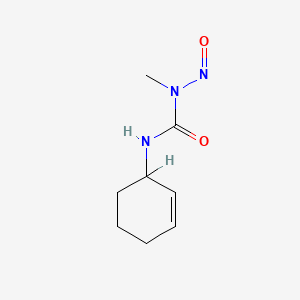
![Propanedinitrile, [[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]methylene]-](/img/structure/B13747958.png)
